t-Butoxycarbonyl-PEG2-sulfonic acid
Overview
Description
t-Butoxycarbonyl-PEG2-sulfonic acid is a polyethylene glycol linker containing a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased water solubility and the ability to undergo multiple chemical reactions .
Mechanism of Action
Target of Action
t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG linker . The primary targets of this compound are the molecules that it is designed to link together. The role of this compound is to increase the water solubility of the linked molecules in aqueous conditions .
Mode of Action
This compound contains a t-Boc protecting group and a sulfonic acid moiety . The t-Boc protecting group can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These interactions and changes allow the compound to link molecules together effectively.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the molecules it is linking. The compound itself can undergo esterification, halogenation, and displacement reactions . These reactions can have downstream effects on the solubility and reactivity of the linked molecules.
Pharmacokinetics
The hydrophilic peg linkers in the compound are known to increase the water solubility of a compound in aqueous conditions . This could potentially impact the bioavailability of the linked molecules.
Result of Action
The primary result of the action of this compound is the increased water solubility of the linked molecules . This can enhance the effectiveness of the linked molecules in aqueous environments.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-Boc protecting group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be affected by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
The t-Butoxycarbonyl-PEG2-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions . The t-Boc protecting group can be removed under acidic conditions, which allows for further biochemical interactions .
Cellular Effects
The hydrophilic PEG linkers, such as the one in this compound, are known to increase the water solubility of a compound in aqueous conditions . This could potentially influence cell function by affecting the solubility and transport of other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with other biomolecules. The t-Boc protecting group can be removed under acidic conditions, allowing the sulfonic acid moiety to undergo esterification, halogenation, and displacement reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The t-Butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, while the sulfonic acid group can undergo various chemical reactions .
Industrial Production Methods
In industrial settings, the production of t-Butoxycarbonyl-PEG2-sulfonic acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes the following steps:
Polyethylene glycol functionalization: The polyethylene glycol chain is functionalized with a t-Butoxycarbonyl group.
Sulfonation: The functionalized polyethylene glycol is then sulfonated to introduce the sulfonic acid group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonyl-PEG2-sulfonic acid undergoes various chemical reactions, including:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Halogenation: The compound can undergo halogenation reactions to introduce halogen atoms.
Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles.
Common Reagents and Conditions
Acidic Conditions: The t-Butoxycarbonyl group can be removed under acidic conditions to expose the free sulfonic acid group.
Coupling Reagents: The sulfonic acid group can react with amines and alcohols under coupling conditions to form amides and esters.
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through coupling reactions with amines.
Halogenated Compounds: Formed through halogenation reactions.
Scientific Research Applications
t-Butoxycarbonyl-PEG2-sulfonic acid is used in various scientific research applications, including:
Chemistry: As a linker in the synthesis of complex molecules and polymers.
Biology: In the modification of biomolecules to enhance their solubility and stability.
Medicine: In drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
t-Butoxycarbonyl-PEG-sulfonic acid: Contains a similar structure but with different chain lengths.
Methoxycarbonyl-PEG-sulfonic acid: Contains a methoxycarbonyl protecting group instead of a t-Butoxycarbonyl group.
Azido-PEG-sulfonic acid: Contains an azido group instead of a t-Butoxycarbonyl group.
Uniqueness
t-Butoxycarbonyl-PEG2-sulfonic acid is unique due to its specific combination of a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This combination allows for controlled removal of the protecting group and versatile chemical reactivity of the sulfonic acid group, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDYLRBESNRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146539 | |
Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-40-2 | |
Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.